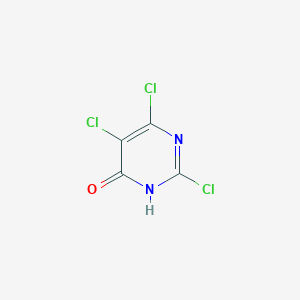
2,5,6-Trichloro-4-hydroxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Trichloro-4-hydroxypyrimidine is a chlorinated pyrimidine derivative Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-4-hydroxypyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the chlorination of 3-dimethylaminopropionitrile with chlorine gas (Cl₂) under UV light irradiation at temperatures ranging from 180 to 220°C . Another method involves using phosphorus oxytrichloride as a chlorinating agent and barbituric acid as the starting material, resulting in a product with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. For example, the use of phosphorus oxytrichloride and barbituric acid under controlled conditions can produce the compound with a purity of over 99% and a yield of 77-80% .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,6-Trichloro-4-hydroxypyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the substitution of chlorine atoms with nucleophiles such as amines or thiols.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine ring, leading to various derivatives with different properties.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrimidine derivatives .
Applications De Recherche Scientifique
2,5,6-Trichloro-4-hydroxypyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5,6-Trichloro-4-hydroxypyrimidine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, they can inhibit the cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins . Additionally, they may interact with nucleic acids, affecting DNA and RNA synthesis and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloropyrimidine: This compound is similar in structure but differs in the position of chlorine atoms.
2,4,5-Trichloropyrimidine: Another closely related compound, used in the synthesis of various chemical derivatives.
2,4,6-Trichloropyrimidin-5-ol: This compound has an additional hydroxyl group, which may confer different chemical and biological properties.
Uniqueness
2,5,6-Trichloro-4-hydroxypyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and biological studies.
Propriétés
Formule moléculaire |
C4HCl3N2O |
|---|---|
Poids moléculaire |
199.42 g/mol |
Nom IUPAC |
2,4,5-trichloro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4HCl3N2O/c5-1-2(6)8-4(7)9-3(1)10/h(H,8,9,10) |
Clé InChI |
VZUXMSQVFQRTGM-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(NC1=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















